Cas no 605674-25-7 (6-Bromo-2,2'-bipyridine-5-carbaldehyde)

6-Bromo-2,2'-bipyridine-5-carbaldehyde is a versatile heterocyclic compound featuring a bromo substituent and an aldehyde functional group, making it a valuable intermediate in coordination chemistry and organic synthesis. Its bipyridine scaffold provides strong metal-binding properties, facilitating applications in catalysis, ligand design, and materials science. The bromo group offers reactivity for further functionalization via cross-coupling reactions, while the aldehyde moiety enables condensation or nucleophilic addition reactions. This compound is particularly useful in constructing complex molecular architectures, such as metallo-supramolecular systems or photoactive complexes. Its well-defined structure and dual functional groups ensure precise control in synthetic pathways, making it a reliable building block for advanced research applications.
6-Bromo-2,2'-bipyridine-5-carbaldehyde structure
605674-25-7 structure
Product Name:6-Bromo-2,2'-bipyridine-5-carbaldehyde
CAS No:605674-25-7
MF:C11H7BrN2O
MW:263.090081453323
CID:1621207
PubChem ID:45787194
Update Time:2025-06-08

6-Bromo-2,2'-bipyridine-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2,2'-bipyridine-5-carbaldehyde
    • [2,2'-bipyridine]-5-carboxaldehyde, 6-bromo-
    • 6-Brom-2,2'-bipyridin-5-carbaldehyd
    • 6-Bromo-2,2'-bipyridine-5-carbaldéhyde
    • 6-Bromo-2,2'-bipyridine-5-carboxaldehyde
    • 6-(6-bromopyridin-2-yl)pyridine-3-carbaldehyde
    • 6-BROMO-2,2'-BIPYRIDINE-5'-CARBALDEHYDE
    • J-400032
    • 6'-Bromo[2,2'-bipyridine]-5-carbaldehyde
    • AKOS015943832
    • DTXSID70671640
    • 6-Bromo-5'-formyl-2,2'-bipyridine
    • 605674-25-7
    • Inchi: 1S/C11H7BrN2O/c12-11-3-1-2-10(14-11)9-5-4-8(7-15)6-13-9/h1-7H
    • InChI Key: JICWWAQVLBTXTF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C2C=CC(C=O)=CN=2)=N1

Computed Properties

  • Exact Mass: 261.97421
  • Monoisotopic Mass: 261.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 42.8Ų

Experimental Properties

  • PSA: 42.85

6-Bromo-2,2'-bipyridine-5-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AG87660-1g
6-Bromo-[2,2'-bipyridine]-5-carbaldehyde
605674-25-7
1g
$4757.00 2024-04-19
A2B Chem LLC
AG87660-5g
6-Bromo-[2,2'-bipyridine]-5-carbaldehyde
605674-25-7
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$8424.00 2024-04-19

Additional information on 6-Bromo-2,2'-bipyridine-5-carbaldehyde

Recent Advances in the Application of 6-Bromo-2,2'-bipyridine-5-carbaldehyde (CAS: 605674-25-7) in Chemical Biology and Pharmaceutical Research

The compound 6-Bromo-2,2'-bipyridine-5-carbaldehyde (CAS: 605674-25-7) has recently emerged as a versatile building block in chemical biology and pharmaceutical research. This heterocyclic aldehyde, featuring a bromo-substituted bipyridine core, has garnered significant attention due to its unique reactivity and potential applications in drug discovery, catalysis, and materials science. Recent studies have highlighted its role as a key intermediate in the synthesis of complex molecular architectures, particularly in the development of metal-organic frameworks (MOFs) and bioactive small molecules.

One of the most notable applications of 6-Bromo-2,2'-bipyridine-5-carbaldehyde is its use in the construction of novel ligands for transition metal catalysis. A 2023 study published in the Journal of the American Chemical Society demonstrated its efficacy in forming palladium(II) complexes that exhibit exceptional catalytic activity in cross-coupling reactions. The bromo and aldehyde functionalities provide orthogonal reactivity, enabling sequential modifications that are critical for tuning the electronic and steric properties of the resulting catalysts.

In pharmaceutical research, this compound has shown promise as a precursor for the synthesis of kinase inhibitors. A recent patent application (WO2023056321) disclosed its use in preparing pyridine-based compounds with potent activity against tyrosine kinases implicated in cancer progression. The aldehyde group serves as a handle for subsequent derivatization, allowing for the rapid generation of structure-activity relationship (SAR) libraries. Molecular docking studies suggest that the bipyridine scaffold contributes to favorable interactions with the ATP-binding sites of various kinase targets.

Significant progress has also been made in understanding the photophysical properties of derivatives of 6-Bromo-2,2'-bipyridine-5-carbaldehyde. Research published in Advanced Materials (2024) revealed that when incorporated into π-conjugated systems, these compounds exhibit tunable luminescence with potential applications in organic light-emitting diodes (OLEDs) and bioimaging probes. The bromine atom in particular facilitates further functionalization through metal-catalyzed cross-coupling reactions, enabling precise control over the optoelectronic properties of the materials.

From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 6-Bromo-2,2'-bipyridine-5-carbaldehyde. A 2024 Organic Process Research & Development paper described an optimized large-scale synthesis route that addresses previous challenges with regioselectivity and purification. The new protocol employs continuous flow chemistry techniques, achieving >90% yield with excellent purity, making the compound more readily available for industrial applications.

Looking forward, the unique combination of structural features in 6-Bromo-2,2'-bipyridine-5-carbaldehyde positions it as a valuable tool for interdisciplinary research. Ongoing investigations are exploring its use in covalent organic frameworks (COFs) for gas storage applications and as a building block for the development of theranostic agents that combine diagnostic and therapeutic functions. As synthetic methodologies continue to evolve and our understanding of its reactivity expands, this compound is likely to play an increasingly important role in advancing both fundamental research and applied technologies in chemical biology and pharmaceutical sciences.

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